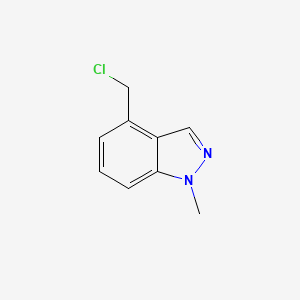

4-(chloromethyl)-1-methyl-1H-indazole

Description

Significance of Indazole Scaffolds in Heterocyclic Chemistry Research

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in medicinal chemistry and materials science. nih.govuni.lunih.gov Nitrogen-containing heterocyclic compounds are foundational building blocks for a vast array of bioactive natural products and commercial drugs, with the indazole nucleus being a prominent feature in many pharmacologically active agents. nih.govnih.gov Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV properties. nih.govuni.lu The structural versatility of the indazole core allows for the introduction of diverse functional groups, enabling chemists to fine-tune the electronic and steric properties of the resulting molecules to achieve desired therapeutic effects. nih.govresearchgate.net Consequently, the development of novel synthetic methodologies for creating functionalized indazoles is a highly active area of contemporary research. organic-chemistry.orgresearchgate.net

Structural Classification and Tautomerism in Indazole Systems

The indazole ring system can exist in different tautomeric forms, which arise from the migration of a proton between the two nitrogen atoms of the pyrazole moiety. The primary forms are 1H-indazole and 2H-indazole. nih.govresearchgate.net Theoretical and experimental studies have shown that the 1H-tautomer, often referred to as the benzenoid form, is thermodynamically more stable than the 2H-tautomer, or quinonoid form, and is therefore the predominant tautomer in the absence of substitution on the nitrogen atoms. nih.govnih.gov A third, less common form, 3H-indazole, is generally not favored. nih.gov

The position of the nitrogen-bound hydrogen significantly influences the molecule's electronic properties and reactivity. Substitution at one of the nitrogen atoms, for example with a methyl group as in 4-(chloromethyl)-1-methyl-1H-indazole, "locks" the molecule into a single tautomeric form, eliminating the complexities of tautomeric equilibria and allowing for more predictable functionalization at other positions on the ring. nih.gov

Overview of Functionalization Strategies in Indazole Chemistry

The functionalization of the indazole scaffold is a key strategy for generating molecular diversity and developing new chemical entities with specific properties. Research in this area is extensive, with numerous methods developed for modifying the indazole core. These strategies can be broadly categorized:

N-Alkylation and N-Arylation: Direct substitution on the nitrogen atoms is a common approach. However, the reaction of an unsubstituted 1H-indazole with an electrophile often yields a mixture of N1 and N2-substituted products. nih.govbeilstein-journals.org The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the solvent, and the base used. nih.gov For instance, some protocols have been developed to achieve high selectivity for the N1 position by using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.gov Conversely, other methods promote selective N2-alkylation, which is valuable as many bioactive compounds are 2H-indazole derivatives. organic-chemistry.org

C-H Functionalization: This modern approach involves the direct activation and substitution of carbon-hydrogen bonds on the indazole ring, offering an atom-economical route to new derivatives. Transition-metal catalysis, particularly with rhodium and palladium, has enabled the functionalization at various positions, including C3, C4, and C7. thieme-connect.de

Halogenation: The introduction of halogen atoms (Cl, Br, I) at specific positions, often at C3, serves as a crucial step for subsequent cross-coupling reactions like Suzuki-Miyaura or Negishi couplings. These reactions provide a powerful tool for introducing aryl or alkyl groups. thieme-connect.de

Formylation and Acylation: The introduction of carbonyl groups is another important functionalization pathway, providing handles for further synthetic transformations. researchgate.net

Role of Chloromethyl Substituted Heterocycles in Synthetic Organic Chemistry

The chloromethyl group (-CH₂Cl) is a highly versatile functional group in organic synthesis. organicreactions.orgthieme-connect.de Heterocycles bearing a chloromethyl substituent are valuable intermediates because the chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution. thieme-connect.de This reactivity allows for the straightforward introduction of a wide variety of other functional groups.

Common transformations of the chloromethyl group include:

Conversion to hydroxymethyl (-CH₂OH) via hydrolysis.

Formation of cyanomethyl (-CH₂CN) derivatives, which can be further hydrolyzed to carboxylic acids.

Synthesis of amines through reaction with ammonia (B1221849) or primary/secondary amines.

Creation of ethers and thioethers by reaction with alkoxides and thiolates, respectively.

This synthetic utility makes chloromethylated heterocycles, including indazoles, important building blocks for the construction of more complex molecules, particularly in the field of pharmaceutical development. thieme-connect.dedur.ac.uk

Specific Research Focus on this compound within Indazole Research

The compound this compound is a specific derivative within the large family of functionalized indazoles. uni.lu Its structure is defined by two key features: the methyl group at the N1 position, which fixes the molecule as a 1H-indazole tautomer, and the reactive chloromethyl group at the C4 position of the benzene ring. uni.lu

While extensive research exists for the broader indazole class, dedicated studies focusing specifically on this compound are not widely published in mainstream scientific literature. However, its synthesis and potential applications can be inferred from established chemical principles and related reactions.

Plausible Synthetic Routes:

N-Methylation of a Precursor: A logical approach would be the N-methylation of 4-(chloromethyl)-1H-indazole. The direct alkylation of 1H-indazoles can produce a mixture of N1 and N2 isomers, but specific conditions can favor the desired N1 product. nih.gov

Chloromethylation of 1-methyl-1H-indazole: Another potential route is the direct chloromethylation of 1-methyl-1H-indazole. This reaction typically involves formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. organicreactions.orgthieme-connect.de The position of substitution on the benzene ring would be directed by the existing fused ring system.

Research Significance: The primary research interest in this compound lies in its role as a synthetic intermediate. The presence of the reactive chloromethyl group at the 4-position makes it a valuable building block for synthesizing a library of 1-methyl-4-substituted-indazole derivatives through nucleophilic substitution reactions. This allows for systematic exploration of the structure-activity relationship (SAR) in drug discovery programs, where modifications at the C4 position can influence biological activity and pharmacokinetic properties. For example, it could be used to synthesize novel inhibitors targeting pathways like the PD-1/PD-L1 interaction, an area where other substituted indazoles have shown promise. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂ | uni.lu |

| Monoisotopic Mass | 180.04543 Da | uni.lu |

| SMILES | CN1C2=CC=CC(=C2C=N1)CCl | uni.lu |

| InChI | InChI=1S/C9H9ClN2/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5H2,1H3 | uni.lu |

| InChIKey | IAIQLRMHQSVYFM-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.0 | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12-9-4-2-3-7(5-10)8(9)6-11-12/h2-4,6H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIQLRMHQSVYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2C=N1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701286133 | |

| Record name | 4-(Chloromethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446321-85-2 | |

| Record name | 4-(Chloromethyl)-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446321-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701286133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity of 4 Chloromethyl 1 Methyl 1h Indazole

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a highly versatile functional group. Its reactivity is primarily centered around the carbon-chlorine bond, where the chlorine atom acts as a good leaving group, making the benzylic carbon susceptible to a range of transformations.

The benzylic carbon of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution (S_N) reactions. This pathway is a cornerstone for the derivatization of the molecule, allowing for the introduction of various functional groups. The reactivity stems from the stability of the potential benzylic carbocation intermediate and the fact that chloride is an effective leaving group.

A wide array of nucleophiles can displace the chloride, leading to a diverse set of C4-substituted derivatives. For instance, reaction with hydroxide (B78521) ions (or water, via hydrolysis) yields the corresponding alcohol, 4-(hydroxymethyl)-1-methyl-1H-indazole. Other common nucleophiles can be employed to create new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. This type of transformation is well-documented for related benzyl (B1604629) halides, where catalytic lutidine can be used to facilitate the reaction with various nucleophiles under photoredox conditions. nih.gov The general applicability of nucleophilic substitution on benzylic halides is also seen in the synthesis of certain cannabinoid intermediates, where a bromomethyl group is displaced by the indazole nitrogen. nih.gov

| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group at C4 | Product Name Example |

|---|---|---|---|

| Hydroxide (OH⁻) | NaOH, H₂O | -CH₂OH (Alcohol) | 4-(Hydroxymethyl)-1-methyl-1H-indazole |

| Alkoxide (RO⁻) | NaOCH₃ | -CH₂OR (Ether) | 4-(Methoxymethyl)-1-methyl-1H-indazole |

| Cyanide (CN⁻) | NaCN | -CH₂CN (Nitrile) | (1-Methyl-1H-indazol-4-yl)acetonitrile |

| Amine (R₂NH) | (CH₃)₂NH | -CH₂NR₂ (Amine) | N,N-Dimethyl-1-(1-methyl-1H-indazol-4-yl)methanamine |

| Thiolate (RS⁻) | NaSPh | -CH₂SR (Thioether) | 1-Methyl-4-((phenylthio)methyl)-1H-indazole |

| Azide (B81097) (N₃⁻) | NaN₃ | -CH₂N₃ (Azide) | 4-(Azidomethyl)-1-methyl-1H-indazole |

This table illustrates potential derivatizations based on established principles of nucleophilic substitution on benzylic chlorides.

The chloromethyl group itself is not typically the primary site of oxidation or reduction; however, it serves as a precursor to other groups that are more amenable to these transformations.

Oxidation: The direct oxidation of the C-Cl bond is challenging. A more common strategy involves a two-step process: first, the chloromethyl group is converted to an alcohol (4-(hydroxymethyl)-1-methyl-1H-indazole) via nucleophilic substitution as described above. This benzylic alcohol can then be oxidized to an aldehyde (4-formyl-1-methyl-1H-indazole) or further to a carboxylic acid (1-methyl-1H-indazole-4-carboxylic acid). Standard oxidizing agents for benzylic alcohols, such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC) for aldehydes, or potassium permanganate (B83412) (KMnO₄) for carboxylic acids, can be employed. libretexts.org The oxidation of benzylic positions is a well-established method for synthesizing substituted benzoic acids. libretexts.org In some advanced catalytic systems, direct oxidation of benzylic C-H bonds and even C-Cl bonds using water as the oxidant has been achieved with ruthenium pincer complexes, converting benzylic halides to carboxylic acids. acs.org

Reduction: The chloromethyl group can be reduced to a methyl group (-CH₃), resulting in the formation of 1,4-dimethyl-1H-indazole. This transformation can be achieved through various methods. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source is a common approach. Other methods include the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or via radical pathways. For instance, direct reduction of benzyl chlorides to the corresponding toluenes can occur in strong acid systems. acs.org More modern methods utilize photoredox and zirconocene (B1252598) catalysis to achieve reductive homocoupling or simple reduction of benzyl chlorides under mild conditions. chemrxiv.org A system of phosphorous acid (H₃PO₃) and catalytic iodine has also been shown to effectively dehalogenate benzyl chlorides. rsc.org

Reactivity of the Indazole Ring System

The indazole ring is an aromatic heterocycle, and its reactivity is characterized by electrophilic substitution on the benzene (B151609) portion and functionalization at specific positions of the pyrazole (B372694) ring, most notably C3.

The indazole ring system is generally considered electron-rich and is activated towards electrophilic aromatic substitution (EAS). utexas.edu The N1-methyl group and the fused pyrazole ring act as activating, ortho-, para-directing groups. libretexts.orglibretexts.orgmasterorganicchemistry.com In the case of 4-(chloromethyl)-1-methyl-1H-indazole, the incoming electrophile will be directed to the available positions on the benzene ring (C5, C6, and C7).

For the specific compound this compound, the N1 position is already occupied by a methyl group. This pre-existing functionalization is significant because the alkylation of unsubstituted 1H-indazoles often leads to a mixture of N1 and N2 isomers. beilstein-journals.org The formation of the N1-alkylated product is generally favored under thermodynamic control, as it is typically the more stable regioisomer. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a common protocol that provides high N1 selectivity for many indazole substrates. nih.govresearchgate.net Conversely, achieving N2 selectivity often requires different conditions, such as Mitsunobu reactions or the use of specific catalysts like TfOH with diazo compounds. nih.govrsc.org Since the target molecule is already N1-methylated, further reactions at the nitrogen atoms are unlikely without more drastic conditions that might cleave the methyl group.

Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing powerful tools for modifying heterocyclic scaffolds like indazole. youtube.com These reactions, often catalyzed by transition metals such as palladium, rhodium, or iridium, allow for the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity. nih.govnih.govnih.govthieme-connect.de

For 1-substituted indazoles, the C3 and C7 positions are common targets for C-H functionalization.

C3-Functionalization: The C3 position of 1H-indazoles, while traditionally considered less reactive, can be functionalized through direct arylation using palladium catalysts. nih.govresearchgate.net For example, palladium acetate (B1210297) in the presence of a suitable ligand and base can catalyze the coupling of 1H-indazoles with aryl halides. nih.govresearchgate.net

C7-Functionalization: The C7 position is also accessible to C-H activation, often directed by the N1-substituent or other coordinating groups. Rhodium(III) catalysts are particularly effective for such transformations. nih.govnih.govacs.orgrsc.org

Other Positions: Depending on the catalyst and directing group employed, functionalization at other positions like C5 is also possible. Palladium-catalyzed direct C5 arylation of other azoles has been achieved, suggesting potential pathways for indazoles as well. nih.gov

| Position | Reaction Type | Catalyst System Example | Reference |

|---|---|---|---|

| C3 | Direct Arylation | Pd(OAc)₂ / PPh₃ / K₂CO₃ | nih.gov |

| C3 | Direct Arylation | PdCl₂ / phen / Ag₂CO₃ / K₃PO₄ | researchgate.net |

| C7 | Arylation | [CpRhCl₂]₂ / AgSbF₆ | nih.gov |

| - | Annulation | [CpRhCl₂]₂ / Cu(OAc)₂ | nih.gov |

This table summarizes selected modern methods for the C-H functionalization of the indazole core, which are applicable to derivatives like this compound.

Spectroscopic and Structural Elucidation of 4 Chloromethyl 1 Methyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 4-(chloromethyl)-1-methyl-1H-indazole, the spectrum is expected to show characteristic signals corresponding to the aromatic protons and the two different methyl groups.

The aromatic region would likely display signals for the three protons on the benzene (B151609) portion of the indazole ring. Their specific chemical shifts and coupling patterns are influenced by the positions of the methyl and chloromethyl substituents. Based on data for related indazole systems, the protons on the benzene ring typically appear in the range of 7.0-7.8 ppm. chemicalbook.com The proton at position 3 of the indazole ring would likely appear as a singlet further downfield, potentially above 8.0 ppm. chemicalbook.com

Two distinct singlets are anticipated in the aliphatic region of the spectrum. The N-methyl (N-CH₃) protons would produce a singlet, and the chloromethyl (-CH₂Cl) protons would also appear as a singlet, as they have no adjacent protons to couple with. The exact chemical shifts can be recorded in a suitable deuterated solvent like CDCl₃ or DMSO-d₆. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~7.0 - 7.8 | Multiplet |

| Indazole-H3 | >8.0 | Singlet |

| -CH₂Cl | ~4.5 - 5.0 | Singlet |

Note: Predicted values are based on the general structure and data from analogous compounds. Actual experimental values may vary.

Complementing the ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete carbon count.

For this compound, nine distinct signals are expected. The carbons of the fused benzene ring and the pyrazole (B372694) ring will resonate in the aromatic region, typically between 109 and 140 ppm. nih.gov The carbon atom attached to the chloromethyl group (C4) and the quaternary carbons of the ring fusion would also fall in this range. The signal for the N-methyl carbon (N-CH₃) is expected in the aliphatic region, generally around 30-40 ppm. The carbon of the chloromethyl group (-CH₂Cl) would likely appear in the 40-50 ppm range. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ ppm) |

|---|---|

| Aromatic & Indazole Ring Carbons | ~109 - 145 |

| -CH₂Cl | ~40 - 50 |

Note: Predicted values are based on the general structure and data from analogous compounds. Actual experimental values may vary.

Nitrogen-15 (¹⁵N) NMR is a powerful, albeit less common, technique for probing the electronic environment of nitrogen atoms within a molecule. For N-heterocyclic compounds like indazoles, ¹⁵N NMR is particularly valuable for distinguishing between constitutional isomers, such as N1- and N2-substituted indazoles, which can be challenging to differentiate by ¹H or ¹³C NMR alone. acs.org The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state (pyrrole-like vs. pyridine-like) and the nature of their substituents. acs.orgnih.gov Applying ¹⁵N NMR to this compound would confirm the location of the methyl group at the N1 position by comparing the observed chemical shifts to those of known N1- and N2-methylated indazole derivatives. acs.org

While most NMR analyses are performed on solutions, solid-state NMR (ssNMR) provides crucial information about a compound in its solid, crystalline, or amorphous form. Techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) are used to obtain high-resolution spectra from solid samples. nih.gov For this compound, solid-state ¹³C NMR could reveal the presence of multiple, distinct molecules in the crystal's asymmetric unit (polymorphism), which would appear as a splitting or multiplication of signals compared to the solution spectrum. acs.orgnih.gov This technique provides a vital link between the molecular structure observed in solution and the macroscopic properties of the solid material, complementing data from X-ray diffraction. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound with high accuracy and can provide structural clues through the analysis of fragmentation patterns.

For this compound (molecular formula C₉H₉ClN₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The predicted monoisotopic mass is 180.04543 Da. uni.lu In practice, analysis using techniques like electrospray ionization (ESI) would likely show the protonated molecular ion, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton. uni.lu Other common adducts, such as those with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 180.04488 |

| [M+H]⁺ | 181.05271 |

| [M+Na]⁺ | 203.03465 |

Data sourced from predicted values for the hydrochloride salt of the compound. uni.lu

The fragmentation pattern observed under electron ionization (EI) or collision-induced dissociation (CID) would provide further structural verification. Likely fragmentation pathways would include the loss of a chlorine atom or the chloromethyl group.

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides unequivocal proof of a molecule's constitution and conformation, including exact bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

While a specific crystal structure for this compound is not publicly available, analysis of related indazole structures provides a clear blueprint of the expected findings. nih.govmdpi.com If suitable crystals were grown, the analysis would yield detailed crystallographic data. For instance, a study on a different substituted indole-triazole compound revealed a triclinic crystal system with a P-1 space group and specific unit cell parameters (a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å). mdpi.com Another analysis of an imidazole-containing compound determined a monoclinic crystal system with a P2₁/c space group. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1H-indazole |

Advanced Spectroscopic Techniques for Conformational and Electronic Studies

The conformational flexibility and electronic landscape of this compound are critical determinants of its chemical behavior. While standard spectroscopic methods like 1D NMR and basic mass spectrometry confirm its primary structure, a deeper understanding of its three-dimensional arrangement and electronic properties necessitates the use of more sophisticated techniques. This section details the application of advanced spectroscopic and computational methods for these purposes.

Ion Mobility-Mass Spectrometry (IM-MS)

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio separation of the mass spectrometer. nih.govwikipedia.org In this method, ions travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. youtube.com Their velocity through the tube is dependent on their ion-neutral collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. youtube.com Larger, more extended conformations experience more collisions with the buffer gas and thus travel more slowly than compact, folded conformers. youtube.com

This technique is particularly adept at separating isomers and resolving complex mixtures. wikipedia.orgresearchgate.net For a molecule like this compound, IM-MS can provide crucial insights into the rotational orientation of the chloromethyl group relative to the indazole ring. While direct experimental IM-MS studies on this specific compound are not widely published, computational predictions of its CCS values offer a valuable reference for future experimental work. These predictions, calculated using established algorithms, provide an estimate of the molecule's rotational cross-section for different ionic species (adducts).

Predicted Collision Cross Section (CCS) Data

Computational modeling provides predicted CCS values for various adducts of this compound, offering a baseline for its gas-phase conformational analysis. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 181.05271 | 134.3 |

| [M+Na]⁺ | 203.03465 | 146.9 |

| [M-H]⁻ | 179.03815 | 136.8 |

| [M+NH₄]⁺ | 198.07925 | 156.0 |

| [M+K]⁺ | 219.00859 | 142.1 |

| [M+H-H₂O]⁺ | 163.04269 | 128.0 |

| [M+HCOO]⁻ | 225.04363 | 153.6 |

| [M+CH₃COO]⁻ | 239.05928 | 149.0 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound, calculated using the CCSbase model. uni.lu These values serve as a reference for identifying the compound in IM-MS analyses and provide a basis for comparing experimental data to theoretical conformations.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR)

While 1D NMR provides foundational data, 2D-NMR techniques are indispensable for unambiguously assigning signals and elucidating through-space correlations, which are key to defining molecular conformation. ipb.pt Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. ipb.pt These experiments detect correlations between protons that are close in space, even if they are not directly connected through chemical bonds. For this compound, a ROESY or NOESY spectrum would be expected to show a cross-peak between the protons of the N-methyl group (at position 1) and the H-7 proton on the indazole ring, confirming their spatial proximity. Furthermore, correlations between the methylene (B1212753) protons of the chloromethyl group (at position 4) and the H-3 and H-5 protons would help to define the preferred orientation and rotational freedom of this substituent.

Computational Chemistry: Electronic and Conformational Analysis

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and conformational preferences of molecules. nih.gov These methods can model the molecule's geometry, calculate key electronic parameters, and predict spectroscopic properties. nih.govresearchgate.net

For this compound, DFT calculations can determine the torsion angle between the chloromethyl group and the plane of the indazole ring. Studies on related substituted indazoles have shown that such substituents can have distinct, low-energy rotational conformations. nih.govacs.org

Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insight into the molecule's chemical reactivity and electronic transitions. nih.govnih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's electronic stability. nih.gov A larger gap suggests higher stability and lower chemical reactivity. The distribution of these orbitals across the molecule highlights regions that are likely to act as electron donors (HOMO) or electron acceptors (LUMO).

Calculated Electronic Properties

DFT calculations at a level such as B3LYP/6-311++G(d,p) can provide detailed information on the electronic properties of the molecule. nih.gov

| Parameter | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 |

| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | 5.7 |

Table 2: Illustrative electronic properties of this compound as would be determined by DFT calculations. These values are fundamental to understanding the molecule's electronic stability and reactivity profile. The HOMO-LUMO gap indicates the energy required for electronic excitation.

By combining these advanced spectroscopic and computational approaches, a comprehensive model of the conformational dynamics and electronic structure of this compound can be developed, providing a deeper level of molecular understanding than is possible with basic techniques alone.

Computational and Theoretical Investigations of 4 Chloromethyl 1 Methyl 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with high accuracy for the study of medium-sized organic molecules like 4-(chloromethyl)-1-methyl-1H-indazole. nih.gov This method calculates the electronic structure of a molecule based on its electron density, providing a robust framework for investigating its geometry, energy, and chemical properties. nih.govresearchgate.net DFT methods, such as the widely used B3LYP functional, are frequently employed to optimize molecular geometries and predict a range of properties with results that often show excellent agreement with experimental data. nih.gov

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, thereby revealing the most probable synthetic pathway. For indazole derivatives, computational studies have been successfully used to understand their formation and reactivity. For instance, the mechanism of the reaction between NH-indazoles and formaldehyde (B43269) has been studied in detail using DFT calculations at the B3LYP/6-311++G(d,p) level. acs.orgnih.gov These studies determined that the formation of N1-substituted products is thermodynamically more favorable than N2-substituted isomers, with the 1-substituted isomer being calculated as 20 kJ·mol⁻¹ more stable than its 2-substituted counterpart. acs.orgnih.gov Such insights are crucial for predicting regioselectivity and optimizing reaction conditions to maximize the yield of a desired product, such as this compound.

A significant application of DFT is the prediction of spectroscopic data. The gauge-invariant atomic orbital (GIAO) method, when used in conjunction with DFT, allows for the accurate calculation of nuclear magnetic resonance (NMR) chemical shifts. acs.orgnih.gov Theoretical calculations have provided a sound basis for experimental observations in the characterization of indazole derivatives. acs.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its ¹H and ¹³C NMR spectra can be simulated. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound or to aid in the assignment of complex spectra. nih.gov The good concordance between theoretical and experimental values validates both the computational model and the experimental structure determination. nih.gov

Table 1: Illustrative Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Indazole Derivative This table is a representative example based on methodologies described in the cited literature and does not represent actual data for this compound.

| Atom Position | Calculated Chemical Shift (ppm) [Method: B3LYP/6-311++G(d,p)] | Experimental Chemical Shift (ppm) [Solvent: DMSO-d₆] |

|---|---|---|

| C3 | 135.2 | 134.8 |

| C3a | 122.5 | 121.9 |

| C4 | 120.8 | 120.5 |

| C5 | 121.5 | 121.1 |

| C6 | 127.0 | 126.7 |

| C7 | 110.1 | 109.8 |

Source: Methodology adapted from studies on indazole derivatives. acs.orgnih.gov

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide access to key descriptors of electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.govdntb.gov.ua

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations. It visualizes the charge distribution across the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the indazole ring, indicating sites susceptible to electrophilic attack, while the chloromethyl group would represent a key electrophilic site for nucleophilic substitution reactions.

Global reactivity descriptors, as defined by Conceptual DFT, can also be calculated to quantify reactivity. dntb.gov.ua

Table 2: Key Global Reactivity Descriptors Calculated from HOMO/LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

Source: Principles derived from multiple DFT studies. researchgate.netdntb.gov.uanih.gov

Molecular Modeling and In Silico Design Strategies

The structural framework of this compound makes it a valuable scaffold for in silico drug design. Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule interacts with a biological target, typically a protein or enzyme. nih.gov

A primary strategy is molecular docking, a method that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's active site. brieflands.comcolab.ws Using the structure of this compound as a starting point, new derivatives can be designed in silico by modifying substituents. These virtual compounds are then docked into the binding pocket of a target protein implicated in a disease. The docking scores and predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) help prioritize which derivatives are most likely to be active, guiding synthetic efforts toward the most promising candidates. colab.wsnih.gov Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are often performed to assess the drug-like properties of the designed compounds, filtering out those with unfavorable pharmacokinetic profiles early in the discovery process. brieflands.comresearchgate.net

Conformational Analysis and Tautomeric Preference Studies

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. researchgate.net The relative stability of these tautomers is critical as it dictates the molecule's structure and properties. For the parent indazole, computational studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.net MP2/6-31G** calculations, for example, indicate that the 1H-form is more stable by approximately 15 kJ·mol⁻¹. nih.gov

In the case of this compound, the presence of the methyl group at the N1 position locks the molecule into the 1H-indazole form, preventing annular tautomerism. However, computational analysis remains crucial for studying its conformational preferences. The primary focus of conformational analysis for this molecule would be the rotation around the bond connecting the chloromethyl group to the indazole ring. DFT calculations can determine the potential energy landscape for this rotation, identifying the most stable conformer (the one with the lowest energy) and the energy barriers to rotation between different conformations. This information is valuable for understanding how the molecule's shape influences its packing in a crystal lattice and its interaction with biological receptors. nih.gov

Applications of 4 Chloromethyl 1 Methyl 1h Indazole As a Building Block in Advanced Chemical Research

Role in the Synthesis of Complex Heterocyclic Systems

Nitrogen-containing heterocycles are fundamental components of many natural products and commercial drugs, making their synthesis a central focus of organic chemistry. mdpi.comnih.govcaribjscitech.com The indazole nucleus is a key structural motif that serves as a precursor for a multitude of more complex, often fused, heterocyclic systems. mdpi.comcaribjscitech.com The utility of 4-(chloromethyl)-1-methyl-1H-indazole in this context lies in the reactivity of its chloromethyl group, which serves as an electrophilic site for intramolecular or intermolecular cyclization reactions.

By reacting this building block with various dinucleophiles, chemists can construct novel polycyclic systems. For instance, reaction with an amine- and thiol-containing compound could lead to the formation of indazole-fused thiazepine derivatives. Similarly, condensation with substituted hydrazines or hydroxylamines can be envisioned to yield larger, more elaborate heterocyclic frameworks. The synthesis of complex molecules often involves multi-step sequences where the indazole core is assembled first, followed by modifications. nih.govnih.gov The use of a pre-functionalized building block like this compound streamlines this process, allowing for the direct introduction of the indazole moiety into a target structure. This approach is instrumental in creating libraries of diverse compounds for screening purposes. Advanced methods, such as copper-catalyzed reactions, have been developed for the C3-functionalization of the indazole ring, highlighting the ongoing innovation in modifying this versatile scaffold. mit.edu

Table 1: Examples of Complex Heterocyclic Systems Derived from Azole Precursors This table is illustrative and based on common synthetic transformations for related heterocyclic building blocks.

| Precursor Type | Reactant | Resulting Heterocyclic System |

|---|---|---|

| Chloromethyl-azole | Diamine | Azole-fused diazepine |

| Chloromethyl-azole | Amino-thiol | Azole-fused thiazepine |

| Chloromethyl-azole | Hydrazine (B178648) derivative | Fused polycyclic system |

| Chloromethyl-azole | Dicarbonyl compound | Annulated ring system |

Scaffold Design for Targeted Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function. researchgate.net The indazole scaffold is a highly valued core structure for the design of such probes, particularly for inhibitors of protein kinases. rsc.orgresearchgate.net Many indazole derivatives have been developed as potent and specific inhibitors for kinases like Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR), which are important targets in cancer therapy. rsc.orgbiotech-asia.orgnih.gov

The process of designing a targeted probe often begins with a known "privileged" scaffold like indazole, which is known to bind to a particular class of proteins. researchgate.netnih.gov The scaffold is then systematically decorated with different functional groups to enhance potency and selectivity. This compound is an excellent starting point for this "scaffold decoration" approach. The chloromethyl group allows for the facile attachment of various chemical fragments through nucleophilic substitution. These fragments can be designed to interact with specific amino acid residues in the target protein's binding site, thereby fine-tuning the probe's affinity and selectivity. For example, by reacting it with a library of amines or phenols, a diverse set of candidate probes can be rapidly synthesized and screened for activity against a panel of kinases. This strategy has been successfully used to develop selective inhibitors for CDK2/cyclin E and CDK9/cyclin K, starting from an imidazole-based scaffold. mdpi.com

Table 2: Indazole Scaffolds as Targeted Kinase Inhibitors

| Target Kinase | Indazole-Based Compound Type | Therapeutic Area |

|---|---|---|

| Aurora Kinases | Substituted indazole derivatives researchgate.netnih.gov | Oncology |

| VEGFR-2 | 1,2-disubstituted benzimidazoles (related scaffold) biotech-asia.org | Oncology |

| Cyclin-Dependent Kinases (CDKs) | Imidazole-4-N-acetamide derivatives mdpi.com | Oncology |

| Multiple Tyrosine Kinases | Pazopanib, Axitinib rsc.orgmdpi.com | Oncology |

Intermediate in the Development of Agrochemical Research Compounds

The application of indazole derivatives extends beyond pharmaceuticals into the realm of agrochemical research. Several patents and research articles describe the potent biological activities of indazole compounds against agricultural pests and pathogens. googleapis.comresearchgate.net These compounds have been developed as insecticides, fungicides, and miticides, addressing the ongoing need for novel crop protection agents, particularly due to the rise of resistance to existing pesticides. googleapis.comresearchgate.net

The commercial insecticide Indoxacarb is a prominent example derived from pyrazoline structures, which spurred further investigation into related heterocyclic systems like indazoles for insecticidal activity. researchgate.net Patents have been filed for novel indazole derivatives that demonstrate efficacy against a range of pests. googleapis.comgoogle.com In this context, this compound serves as a valuable intermediate. Its reactive chloromethyl group can be used to synthesize a variety of esters, ethers, and amides by reacting it with appropriate carboxylic acids, alcohols, or amines. This allows for the creation of new indazole-containing active ingredients to be tested for their agrochemical properties. For example, a European patent describes indazole compounds with fungicidal, insecticidal, and miticidal properties, highlighting the broad utility of this chemical class in agriculture. googleapis.com

Applications in Material Science Research

While heavily utilized in life sciences, the indazole core and related azole heterocycles also possess photophysical and electronic properties that make them attractive for applications in material science. researchgate.net Specifically, derivatives of imidazole (B134444), a structural relative of indazole, have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.comnih.govresearchgate.net These compounds can function as fluorescent emitters, host materials, or charge-transporting layers within OLED devices. researchgate.net Research has shown that combining electron-donating units (like carbazole) with electron-accepting units (like imidazole) can produce bipolar materials with deep-blue emission, which is crucial for full-color displays. nih.gov

Given these precedents, this compound is a promising building block for creating novel materials. The chloromethyl group provides a synthetic handle to covalently link the photo- and electro-active indazole moiety to other functional units, such as polymers or other chromophores. Furthermore, indazole derivatives have been used as ligands to create coordination polymers with interesting photoluminescent properties. mdpi.com For example, coordination polymers of zinc (II) and cadmium (II) with an indazole-6-carboxylic acid ligand have been synthesized and shown to be emissive, with the luminescence originating from ligand-centered electronic transitions. mdpi.com This suggests that materials incorporating the indazole scaffold could find use in sensors, lighting, and display technologies.

Precursor for the Synthesis of Research Reagents and Ligands

In coordination chemistry and catalysis, the design of new ligands is crucial for developing novel metal complexes with unique reactivity and properties. mdpi.com Heterocyclic compounds, particularly those containing nitrogen atoms like indazole, are excellent candidates for ligands due to the ability of the nitrogen lone pairs to coordinate with metal ions.

This compound is an ideal precursor for synthesizing a wide range of custom ligands. The chloromethyl group can be readily transformed into various other functional groups capable of metal coordination. For example:

Reaction with primary or secondary amines can yield chelating diamine or polyamine ligands.

Substitution with thiols or phosphines can produce soft donor ligands suitable for coordinating with late transition metals used in catalysis.

Conversion to a nitrile followed by reduction or hydrolysis can introduce aminomethyl or carboxymethyl groups, respectively, creating versatile chelating agents.

The resulting indazole-containing ligands can be used to synthesize organometallic complexes for applications in homogeneous catalysis, biomimetic chemistry (modeling the active sites of metalloenzymes), or as building blocks for metal-organic frameworks (MOFs). mdpi.com Research on coordination polymers has demonstrated that the indazole ring, acting through its pyrazole (B372694) nitrogen and another functional group like a carboxylate, can effectively bridge metal centers to form stable, extended networks. mdpi.com

Future Research Directions and Emerging Opportunities in 4 Chloromethyl 1 Methyl 1h Indazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While the synthesis of the indazole core is well-established, future research should focus on developing more sustainable and efficient methods for the preparation of 4-(chloromethyl)-1-methyl-1H-indazole and its derivatives. nih.govsamipubco.comorganic-chemistry.org Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste.

Emerging trends in green chemistry offer exciting avenues for improvement. samipubco.com The use of catalytic systems, such as transition-metal catalysts, could enable more direct and atom-economical approaches to the functionalization of the indazole ring. nih.gov For instance, the development of a one-pot synthesis from readily available starting materials would be a significant advancement. organic-chemistry.org Furthermore, exploring flow chemistry for the synthesis of this compound could offer improved safety, scalability, and reproducibility. rsc.org The use of greener solvents and renewable starting materials should also be a key consideration in the development of next-generation synthetic protocols. nih.govsamipubco.com

A comparative analysis of potential green synthesis strategies is presented in the table below:

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Catalytic C-H Functionalization | High atom economy, direct installation of the chloromethyl group. nih.gov | Catalyst development for regioselectivity, functional group tolerance. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. rsc.org | Reactor design, optimization of reaction parameters for continuous production. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Scale-up limitations, potential for localized overheating. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. | Enzyme discovery and engineering, substrate scope limitations. |

Exploration of Undiscovered Reactivity Profiles

The chloromethyl group at the 4-position of the indazole ring is a key functional handle that opens up a wide range of possibilities for derivatization. While nucleophilic substitution reactions are the most apparent, a deeper exploration of its reactivity profile is warranted. nih.govlibretexts.orgmasterorganicchemistry.com

Future research should investigate the participation of this compound in a variety of organic transformations. This could include exploring its use in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to form novel carbon-carbon and carbon-heteroatom bonds. The potential for the chloromethyl group to act as a precursor for other functional groups, such as aldehydes, carboxylic acids, or amines, should also be systematically studied. Furthermore, investigating the influence of the indazole ring on the reactivity of the chloromethyl group, and vice versa, could reveal unique and unexpected chemical behavior. vaia.com

A summary of potential unexplored reactions is provided in the table below:

| Reaction Type | Potential Products | Research Focus |

| Cross-Coupling Reactions | Biaryl indazoles, alkynyl indazoles, aminoindazoles. | Catalyst screening, optimization of reaction conditions, exploration of substrate scope. |

| Radical Reactions | Novel C-C and C-heteroatom bond formations. | Initiator selection, understanding radical intermediates, controlling selectivity. |

| Cycloaddition Reactions | Fused heterocyclic systems containing the indazole moiety. | Diene/dienophile design, investigation of regioselectivity and stereoselectivity. |

| Organometallic Chemistry | Formation of indazole-containing organometallic complexes. | Synthesis and characterization of novel complexes, exploration of their catalytic activity. |

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules. nih.govchalcogen.ronih.govcapes.gov.br For this compound, advanced computational approaches can play a crucial role in guiding future research.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of its derivatives with their biological activities, providing valuable insights for the design of more potent and selective compounds. nih.govchalcogen.rocapes.gov.br Molecular docking simulations can be used to predict the binding modes of these derivatives with various biological targets, helping to elucidate their mechanism of action. nih.gov Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov These computational studies can help to prioritize synthetic targets and reduce the need for extensive experimental screening.

| Computational Method | Application | Potential Insights |

| QSAR | Predicting biological activity of derivatives. nih.govchalcogen.rocapes.gov.br | Identification of key structural features for activity, guiding lead optimization. |

| Molecular Docking | Predicting binding modes with biological targets. nih.gov | Understanding mechanism of action, identifying potential off-target effects. |

| DFT Calculations | Understanding electronic structure and reactivity. nih.gov | Predicting reaction pathways, interpreting spectroscopic data. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the molecule and its complexes. | Assessing conformational flexibility, understanding binding stability. |

Integration into Novel Chemical Biology Tools

The unique structure of this compound makes it an attractive scaffold for the development of novel chemical biology tools. Its reactive chloromethyl group can be utilized for the covalent modification of biomolecules, enabling the development of chemical probes for studying biological processes. acs.orgnih.govnih.gov

One exciting area of research is the development of bioorthogonal reactions involving this compound. acs.orgnih.govnih.gov By designing specific reaction partners, it may be possible to achieve highly selective labeling of biomolecules in living systems. This could lead to the development of new imaging agents, activity-based probes, and tools for proteomics and drug discovery. Furthermore, the indazole core itself has been found in many biologically active compounds, suggesting that derivatives of this compound could be developed as novel inhibitors or modulators of enzyme activity. nih.govpnrjournal.com

| Chemical Biology Application | Approach | Potential Outcome |

| Chemical Probes | Covalent labeling of proteins or other biomolecules. | Identification of new drug targets, visualization of biological processes. |

| Bioorthogonal Chemistry | Development of selective ligation reactions. acs.orgnih.govnih.gov | In vivo imaging, targeted drug delivery. |

| Enzyme Inhibitors | Design of derivatives that bind to active sites of enzymes. nih.govpnrjournal.com | Development of new therapeutic agents. |

| Affinity-Based Probes | Immobilization on a solid support for pull-down assays. | Identification of protein binding partners. |

Potential for Derivatization in Specialized Material Science Applications

The versatility of this compound also extends to the field of material science. The ability to introduce a wide range of functional groups through the chloromethyl handle allows for the synthesis of novel indazole-based materials with tailored properties.

For example, the incorporation of this compound into polymers could lead to the development of new functional materials with applications in electronics, optics, or sensing. The synthesis of coordination polymers or metal-organic frameworks (MOFs) using derivatives of this compound could result in materials with interesting magnetic, luminescent, or catalytic properties. Furthermore, the unique electronic properties of the indazole ring suggest that its derivatives could be explored as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Material Science Application | Derivatization Strategy | Potential Properties and Applications |

| Functional Polymers | Polymerization of vinyl- or ethynyl-functionalized derivatives. | Conductive polymers, stimuli-responsive materials, advanced coatings. |

| Coordination Polymers/MOFs | Use of carboxylic acid or other coordinating group derivatives. | Gas storage and separation, catalysis, sensing. |

| Organic Electronics | Synthesis of derivatives with tailored electronic properties. | OLEDs, OPVs, organic field-effect transistors (OFETs). |

| Luminescent Materials | Introduction of fluorophores or phosphorescent moieties. | Bio-imaging, sensors, security inks. |

Q & A

Q. What are the established synthetic routes for 4-(chloromethyl)-1-methyl-1H-indazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of indazole precursors with chloromethylating agents. For example, substituted indazoles can be synthesized via condensation of 1,2-diamines with α-halo ketones under acidic conditions using Lewis acids (e.g., ZnCl₂) to promote cyclization . Chloromethylation may proceed via nucleophilic substitution or Friedel-Crafts alkylation, depending on the reactivity of the indazole scaffold. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) is critical to minimize side reactions like over-alkylation .

Q. How can researchers verify the structural identity of this compound?

Structural confirmation requires a combination of techniques:

- NMR : H and C NMR should show signals for the methyl group (δ ~3.8 ppm, singlet) and chloromethyl moiety (δ ~4.5 ppm, singlet). Aromatic protons in the indazole ring appear as multiplet peaks between δ 7.2–8.1 ppm .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 181.06 (C₉H₈ClN₂⁺) .

- X-ray Crystallography : Crystallographic data (e.g., unit cell parameters, hydrogen bonding) can resolve ambiguities in regiochemistry, as seen in related indazole derivatives .

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–30%) is standard. For polar byproducts, preparative HPLC with a C18 column and acetonitrile/water mobile phase improves resolution. Recrystallization from ethanol/water mixtures (1:3) yields high-purity crystals, as demonstrated for structurally similar indazole hydrochlorides .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density distribution, identifying the chloromethyl group as the primary electrophilic site. Fukui indices and molecular electrostatic potential maps help predict regioselectivity in reactions with amines or thiols . Comparative studies with halogenated analogs (e.g., 4-fluoro derivatives) reveal steric and electronic effects on reaction kinetics .

Q. What strategies address contradictions in reported biological activities of structurally similar indazole derivatives?

Discrepancies in enzyme inhibition data may arise from assay conditions (e.g., buffer pH, co-solvents). A systematic approach includes:

- Dose-response profiling : Testing compounds across a wide concentration range (nM–μM).

- Structural analogs : Comparing this compound with derivatives lacking the chloromethyl group to isolate pharmacophore contributions .

- Molecular docking : Using crystal structures of target proteins (e.g., kinases) to assess binding poses and steric clashes .

Q. How can researchers optimize the stability of this compound in aqueous media?

Stability studies under varying pH (2–10) and temperature (4–37°C) reveal hydrolysis of the chloromethyl group as a major degradation pathway. Strategies include:

- Lyophilization : Storing the compound as a lyophilized powder to minimize hydrolysis.

- Prodrug design : Replacing the chloromethyl group with a more stable bioisostere (e.g., trifluoromethyl) while retaining activity .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in indazole derivatives?

A robust SAR study involves:

- Core modifications : Synthesizing analogs with substitutions at positions 1 (methyl vs. benzyl) and 4 (chloromethyl vs. hydroxymethyl) .

- Pharmacokinetic profiling : Assessing logP, solubility, and metabolic stability using in vitro models (e.g., human liver microsomes).

- In vivo validation : Testing lead compounds in rodent models for bioavailability and toxicity .

Methodological Resources

- Spectral Databases : PubChem (CID: 24938058) and EPA DSSTox (DTXSID701255249) provide NMR, MS, and toxicity data .

- Crystallography Tools : CCDC software for analyzing hydrogen-bonding interactions in crystal structures .

- Literature Search : Use SciFinder and Reaxys with keywords "chloromethyl indazole synthesis" and filter for peer-reviewed journals, excluding non-academic sources like BenchChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.